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L-METHIONINE (13C5)

Stable Isotope Labeling Mass Spectrometry Internal Standard

Endogenous methionine interference compromises LC-MS/MS quantification accuracy. L-Methionine (13C5) provides a +5 Da mass shift for chromatographic co-elution with complete spectrometric resolution. • Achieve <10% RSD intra-day precision in clinical plasma methionine assays • Distinguish irreversible methionine loss from homocysteine recycling in metabolic flux studies • Supplied at ≥98% chemical purity, 99 atom % 13C enrichment Ideal for SILAC proteomics, clinical metabolomics, and cancer metabolism research.

Molecular Formula
Molecular Weight 154.18
Cat. No. B1579926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-METHIONINE (13C5)
Molecular Weight154.18
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Methionine (13C5) Overview


L-Methionine (13C5) is a stable isotope-labeled essential amino acid in which all five carbon atoms of the methionine molecule are enriched with the non-radioactive carbon-13 isotope . This uniform 13C5 labeling provides a characteristic mass shift of +5 Da relative to unlabeled L-methionine, making the compound spectrometrically distinguishable from endogenous methionine in biological matrices [1]. It is supplied as a white powder with a molecular weight of 154.17 g/mol, an isotopic enrichment of 99 atom % 13C, a chemical purity of 98%, and a melting point of 284 °C (dec.) . The compound is widely employed as an internal standard for quantitative LC-MS/MS analysis and as a metabolic tracer for flux studies in proteomics and metabolomics research .

Workflow
LC-MS/MS internal standard for amino acid quantification
Tracer
U-13C5 labeling for metabolic flux studies
Label
Uniform 13C5 +5 Da mass shift

Why L-Methionine (13C5) Is Irreplaceable


In quantitative mass spectrometry, unlabeled L-methionine cannot serve as an internal standard because it is chromatographically and spectrometrically indistinguishable from the endogenous analyte, precluding any correction for matrix effects, ion suppression, or extraction recovery [1]. While alternative labeled forms such as L-Methionine (13C5,15N) provide a larger mass shift (+6 Da), they introduce additional nitrogen labeling that is unnecessary for carbon-only flux tracing experiments and may alter the cost and purity profile . More critically, differential labeling schemes (e.g., 1-13C or methyl-2H3 methionine) yield distinct metabolic recycling patterns in vivo: the U-13C5 label provides a measure of the irreversible loss rate that does not recycle through homocysteine, whereas other labeling positions permit remethylation and label dilution, producing divergent flux calculations [2]. Consequently, substitution with a non-isotopologic or differentially labeled analog directly compromises data integrity and experimental reproducibility.

Aspect
L-Methionine (13C5)
Alternative
Risk
Internal Standard
+5 Da mass shift; resolves from endogenous
Unlabeled methionine: indistinguishable from analyte
No matrix-effect correction possible
Flux tracer
U-13C5 measures irreversible loss
Position-specific labels (e.g., 1-13C): label recycling
Divergent flux calculations
Label complexity
13C5 only
13C5,15N dual label: +6 Da, higher cost
Unnecessary for carbon-only tracing

L-Methionine (13C5) Comparative Performance


Enrichment Advantage vs. Unlabeled Methionine

L-Methionine (13C5) is supplied with an isotopic enrichment of 99 atom % 13C and a chemical purity of 98%, whereas unlabeled L-methionine contains only natural abundance 13C (approximately 1.1%) . This 90-fold enrichment in 13C across all five carbon positions provides a +5 Da mass shift that is fully resolved from the endogenous M+0 isotopologue on any standard-resolution mass spectrometer [1]. In contrast, unlabeled methionine cannot be used for isotope dilution quantification because its signal is inseparable from the target analyte, rendering matrix effect correction impossible .

Isotopic Enrichment
Class-level
99 atom% 13C
Enables complete MS resolution from endogenous methionine
vs ~1.1 atom% 13C natural abundance
Stable Isotope Labeling Mass Spectrometry Internal Standard

Mass Shift vs. Dual-Labeled Methionine

L-Methionine (13C5) yields a nominal mass shift of +5 Da relative to unlabeled methionine, while L-Methionine (13C5,15N) yields a +6 Da shift . The +5 Da shift is sufficient for baseline resolution from endogenous methionine on quadrupole and time-of-flight mass spectrometers, and it avoids the additional complexity and cost associated with dual 13C/15N labeling . The +6 Da analog may be preferred when an extra Dalton of separation is required for multiplexing or to avoid overlap with other co-eluting isotopologues, but for singleplex isotope dilution experiments, the +5 Da shift provides comparable quantitative performance at a lower isotopic complexity [1].

Mass Shift
Class-level
+5 Da
Sufficient for singleplex isotope dilution workflows
+6 Da dual-label (13C5,15N) adds cost without carbon-only benefit
Quantitative Proteomics SILAC Mass Spectrometry

In Vivo Flux: Irreversible Loss vs. Recycling

In a sheep model study, infusion of U-13C methionine (all five carbons labeled, m+5) enabled measurement of the irreversible loss rate (ILR) of methionine that does not recycle through homocysteine, whereas infusion of [1-13C]- and [S-methyl-2H3]methionine produced different recycling estimates [1]. The calculated extent of homocysteine remethylation under control conditions differed markedly between the two approaches (6% versus 28%) [1]. This discrepancy arises because the U-13C5 label is fully retained in the carbon skeleton during transmethylation and transsulfuration, while position-specific labels are subject to dilution or loss [2].

In Vivo Remethylation
Head-to-head
6% remethylation
28% remethylation
Measures irreversible methionine loss accurately
Sheep model; U-13C5 vs position-specific labels
Metabolic Flux Analysis In Vivo Tracing Methionine Cycle

Methionine Flux in Drosophila Aging

In Drosophila melanogaster, feeding 13C5-methionine allowed quantitative tracing of methionine carbon into downstream metabolites of the methionine cycle, transsulfuration pathway, and polyamine biosynthesis [1]. The study demonstrated age-dependent reprogramming of methionine flux, with significantly altered activity of the methionine salvage pathway and methionine cycle, as well as redirection of methionine into the transsulfuration pathway in aged flies relative to young controls [1]. In contrast, unlabeled methionine feeding cannot resolve the fate of newly ingested methionine carbon from pre-existing endogenous pools, precluding any dynamic flux measurement [2].

Metabolic Tracing
Class-level
Dynamic flux
Static pool
Resolves carbon fate into downstream pathways
Drosophila model; 13C5-methionine feeding vs unlabeled
Aging Research Drosophila Metabolic Tracing

Plasma Methionine Quantification Accuracy

L-Methionine (13C5) is validated as an internal standard for the analysis of amino acids in human plasma and serum using LC-MS/MS and NMR . In isotope dilution mass spectrometry (IDMS) workflows, the co-eluting 13C5-labeled internal standard corrects for ionization suppression, extraction recovery variability, and instrument drift [1]. Without an isotopically labeled internal standard, intra-day precision for methionine quantification typically exceeds 15-20% RSD, whereas IDMS with 13C5-methionine can achieve intra-day precision below 10% RSD [2]. This improvement in precision is critical for clinical diagnostic thresholds where methionine elevation is a marker for homocystinuria and other inborn errors of metabolism .

Quantification Precision
Context-dependent
≥5 pp RSD improvement
Supports plasma research matrix quantification
IDMS vs non-isotopologue internal standard
Clinical Diagnostics Newborn Screening LC-MS/MS

L-Methionine (13C5) Application Scenarios


Newborn Screening by LC-MS/MS

L-Methionine (13C5) is used as an isotope dilution internal standard to correct for matrix effects and ion suppression in LC-MS/MS assays quantifying methionine in human plasma or dried blood spots. This application is essential for detecting elevated methionine levels that indicate homocystinuria and other inborn errors of metabolism . The improved intra-day precision (<10% RSD) achievable with 13C5-methionine reduces diagnostic false positives and enables more reliable clinical decision-making [1].

In Vivo Methionine Cycle Flux Analysis

In vivo infusion or feeding of L-Methionine (13C5) in animal models (e.g., mouse, Drosophila) enables dynamic tracing of methionine carbon into downstream metabolites including S-adenosylmethionine (SAM), S-adenosylhomocysteine (SAH), homocysteine, cysteine, and polyamines [2]. The U-13C5 label uniquely distinguishes irreversible methionine loss from homocysteine recycling, providing accurate flux measurements that cannot be obtained with position-specific labels [3]. This approach is critical for studies of aging, cancer metabolism, and nutritional interventions.

SILAC Quantification of Methionine Peptides

In Stable Isotope Labeling by Amino acids in Cell culture (SILAC), L-Methionine (13C5) can be incorporated into newly synthesized proteins as a heavy amino acid, enabling relative quantification of methionine-containing peptides between control and experimental conditions [4]. The +5 Da mass shift is sufficient for baseline resolution in MS1 scans and avoids the additional cost of dual-labeled (13C5,15N) methionine when nitrogen labeling is not required .

SIRM in Cancer Metabolomics

L-Methionine (13C5) is used as a tracer in SIRM experiments to map carbon flow through the methionine cycle and transsulfuration pathway in cancer cells and tumor tissues [5]. This application has revealed how cancer cells reprogram methionine metabolism to support rapid proliferation and evade cell death, providing insights into therapeutic targeting strategies .

Application
Selection Property
Validation Focus
Plasma methionine biomarker research
Isotope dilution internal standard fit
Matrix-effect correction and precision assessment
In vivo methionine cycle flux analysis
U-13C5 label for irreversible loss measurement
Flux model interpretation and recycling review
SILAC peptide quantification
+5 Da mass shift without nitrogen labeling
MS1 resolution and label incorporation check
Cancer cell methionine metabolism tracing
Tracer for transsulfuration pathway mapping
Metabolic reprogramming endpoint interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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